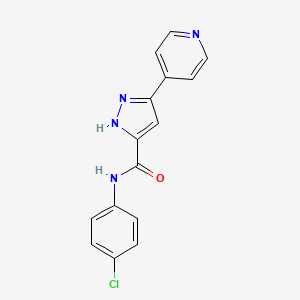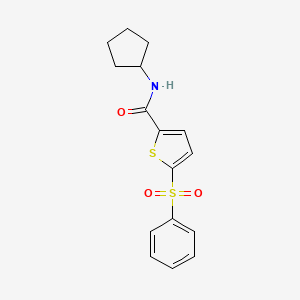![molecular formula C17H15ClN4O B7548445 N-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide](/img/structure/B7548445.png)
N-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide, commonly known as CTB, is a chemical compound that has gained significant attention in the field of scientific research. CTB belongs to the class of triazole-based compounds and is known for its potent biological activities.
Wissenschaftliche Forschungsanwendungen
CTB has been extensively studied for its potential therapeutic applications. It has been shown to possess antifungal, antibacterial, and anticancer properties. Additionally, CTB has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. CTB has also been studied for its potential use as a biosensor and in the development of new drug delivery systems.
Wirkmechanismus
The exact mechanism of action of CTB is not fully understood. However, it is believed to exert its biological activities by modulating various signaling pathways. CTB has been shown to inhibit the activity of enzymes such as acetylcholinesterase and tyrosinase, which are involved in the pathogenesis of Alzheimer's disease and melanoma, respectively. CTB has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
CTB has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various fungal and bacterial strains, including Candida albicans and Staphylococcus aureus. CTB has also been shown to possess potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, CTB has been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
CTB has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, CTB exhibits potent biological activities, making it an attractive compound for various scientific research applications. However, CTB also has some limitations. It is relatively unstable and can degrade over time, making it difficult to store. Additionally, CTB can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of CTB. One potential direction is the development of new drug delivery systems using CTB as a carrier molecule. Additionally, CTB could be further investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. CTB could also be studied for its potential use as a biosensor for the detection of various biomolecules. Finally, the development of new derivatives of CTB with improved stability and potency could also be explored.
Conclusion
In conclusion, CTB is a potent triazole-based compound that exhibits a range of biological activities. It has been extensively studied for its potential therapeutic applications, including its use in the treatment of cancer, neurodegenerative diseases, and as a biosensor. CTB has several advantages for lab experiments, including its ease of synthesis and potent biological activities. However, it also has some limitations, including its instability and toxicity at high concentrations. Overall, CTB represents an exciting area of research with significant potential for future scientific discoveries.
Synthesemethoden
The synthesis of CTB involves the reaction of 4-chlorobenzoyl chloride with 1,2,4-triazole-3-amine in the presence of a base such as triethylamine. The resulting product is then reacted with 2-bromoethylamine hydrobromide to obtain CTB. The synthesis of CTB is relatively straightforward and can be achieved in a few steps with high yield.
Eigenschaften
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-1H-1,2,4-triazol-5-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O/c18-14-8-6-12(7-9-14)16-20-15(21-22-16)10-11-19-17(23)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,23)(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFPQENXQCXANE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCC2=NC(=NN2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-methoxybenzoyl)-4-[(5-pyridin-4-yl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B7548370.png)

![N-{2-[5-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]ethyl}-3-fluorobenzamide](/img/structure/B7548385.png)

![4-[3-[(4-chlorophenyl)methoxy]azetidin-1-yl]sulfonyl-3,5-dimethyl-1H-pyrazole](/img/structure/B7548407.png)
methanone](/img/structure/B7548420.png)
![N-[2-(3-hydroxyphenyl)ethyl]-2-methoxyacetamide](/img/structure/B7548422.png)
![2-chloro-N-[2-(5-phenyl-1H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B7548430.png)
![N-(4-butylphenyl)-2-[3-oxo-8-(phenylthio)[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B7548435.png)


![3-methyl-5-(2-oxo-2-piperidin-1-ylethyl)isoxazolo[5,4-d]pyrimidin-4(5H)-one](/img/structure/B7548455.png)
![5-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B7548462.png)